molecular formula C24H23NO2 B8545034 N-(2-Phenoxyphenyl)-N-{[2-(prop-1-en-1-yl)phenyl]methyl}acetamide CAS No. 220553-73-1

N-(2-Phenoxyphenyl)-N-{[2-(prop-1-en-1-yl)phenyl]methyl}acetamide

Cat. No. B8545034
Key on ui cas rn: 220553-73-1
M. Wt: 357.4 g/mol
InChI Key: YGGAOTKUDJAWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06476056B2

Procedure details

To a suspension of 4.34 g of ethyltriphenyl-phosphonium bromide in 20 ml of tetrahydrofuran was added dropwise 6.63 ml of 1.63 M n-butyl lithium/hexane solution under a nitrogen stream, while keeping the temperature of the reaction solution at −15 to −10° C. The temperature of the reaction solution was gradually raised to room temperature, and after stirring at room temperature for 20 minutes, a solution of 1.01 g of N-acetyl-N-(2-formylbenzyl)-2-phenoxyaniline in 10 ml of tetrahydrofuran was added dropwise, followed by further stirring for an hour. After addition of a saturated aqueous ammonium chloride solution, the reaction solution was extracted with ethyl acetate, and the extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the solvent was concentrated under reduced pressure to give 859 mg of N-acetyl-N-[2-(propen-1-yl)benzyl]-2-phenoxyaniline as an oil in a mixture of the geometrical isomers at a ratio of about 3:2.
Name
n-butyl lithium hexane
Quantity
6.63 mL
Type
reactant
Reaction Step One
Name
N-acetyl-N-(2-formylbenzyl)-2-phenoxyaniline
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.34 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2]CC.CCCCCC.[C:12]([N:15]([CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[CH:36]=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)(=[O:14])[CH3:13].[Cl-].[NH4+]>[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C.O1CCCC1>[C:12]([N:15]([CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[CH:36]=[CH:1][CH3:2])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)(=[O:14])[CH3:13] |f:0.1,3.4,5.6|

Inputs

Step One
Name
n-butyl lithium hexane
Quantity
6.63 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Two
Name
N-acetyl-N-(2-formylbenzyl)-2-phenoxyaniline
Quantity
1.01 g
Type
reactant
Smiles
C(C)(=O)N(C1=C(C=CC=C1)OC1=CC=CC=C1)CC1=C(C=CC=C1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
4.34 g
Type
catalyst
Smiles
[Br-].C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −15 to −10° C
STIRRING
Type
STIRRING
Details
by further stirring for an hour
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)N(C1=C(C=CC=C1)OC1=CC=CC=C1)CC1=C(C=CC=C1)C=CC
Measurements
Type Value Analysis
AMOUNT: MASS 859 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.